Ebastine N-Oxide is a derivative of Ebastine, a second-generation antihistamine primarily used in the treatment of allergic rhinitis and chronic idiopathic urticaria. This compound is recognized for its potential applications in pharmaceutical research, particularly as a reagent in organic synthesis and as a model compound for studying oxidation reactions. It is also being explored for its interactions with cellular receptors and enzymes, which may have implications for therapeutic applications in allergic conditions and inflammatory diseases.
Ebastine N-Oxide has the chemical formula and a molecular weight of 485.66 g/mol. It is classified under H1-antihistamines, which are known for their efficacy in blocking histamine receptors to alleviate allergy symptoms. The compound is also categorized as an impurity reference material in pharmaceutical testing, highlighting its relevance in quality control processes .
The synthesis of Ebastine N-Oxide primarily involves the oxidation of Ebastine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of Ebastine in suitable solvents such as dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until oxidation is complete.
Industrial Production: In industrial settings, the synthesis follows similar routes but emphasizes high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Ebastine N-Oxide can undergo several chemical reactions:
Common reagents for these reactions include sodium borohydride for reduction and strong oxidizing agents like potassium permanganate for further oxidation.
The mechanism of action of Ebastine N-Oxide involves its interaction with histamine receptors. As an antihistamine derivative, it competes with histamine for binding sites on H1 receptors, thereby inhibiting the physiological effects associated with allergic responses. Additionally, studies have shown that it may influence various cellular processes by interacting with cytochrome P450 enzymes (specifically CYP2J2 and CYP3A4), which are crucial for its metabolism. This interaction can lead to altered drug metabolism pathways, potentially affecting the therapeutic efficacy of Ebastine N-Oxide.
Ebastine N-Oxide possesses distinct physical properties that contribute to its behavior in biological systems:
These properties are essential for its applications in pharmaceutical formulations and analytical chemistry .
Ebastine N-Oxide has several scientific applications:
Ebastine N-oxide, an active metabolite of the antihistamine ebastine, exhibits a unique mechanism of action through targeted modulation of the ubiquitin-proteasome system (UPS). Central to this activity is its destabilization of Makorin Ring Finger Protein 1 (MKRN1), an E3 ubiquitin ligase. MKRN1 regulates protein degradation by catalyzing K48-linked polyubiquitination of substrates like AMPKα, marking them for proteasomal destruction [4]. Ebastine N-oxide binds MKRN1 and induces its self-ubiquitination—a process where MKRN1 ubiquitinates itself, leading to its own degradation. This auto-destabilization occurs via enhanced K48-linked polyubiquitin chain formation on MKRN1, reducing its half-life by >50% in hepatocytes and cancer models [9].
The pharmacological significance of MKRN1 destabilization is profound. MKRN1 ablation in knockout mice confers resistance to metabolic dysfunction-associated steatohepatitis (MASH), obesity, and fibrosis under high-fat diets. Similarly, ebastine N-oxide-mediated MKRN1 degradation activates downstream catabolic pathways, suppressing lipid accumulation and inflammation [4]. This positions ebastine N-oxide as a targeted UPS modulator with therapeutic potential in metabolic and neoplastic diseases.
Table 1: Ubiquitination Linkages and Functional Consequences
Ubiquitin Linkage Type | Primary Function | Ebastine N-oxide's Impact |
---|---|---|
K48-linked | Targets substrates for proteasomal degradation | Induces MKRN1 self-ubiquitination |
K63-linked | DNA repair, autophagy signaling | Not directly modulated |
K27-linked | Innate immune activation | Indirectly suppressed via MKRN1 destabilization |
K6-linked | DNA damage response | Not reported |
Adapted from E3 ubiquitin ligase classification [6]
The stabilization and activation of AMPK represent a cornerstone of ebastine N-oxide's pharmacological activity. MKRN1 degradation by ebastine N-oxide directly prevents AMPKα ubiquitination. In MKRN1-knockout hepatocytes, AMPKα protein levels increase by 3.5-fold without transcriptional changes, confirming post-translational stabilization [4]. This prolongs AMPKα's half-life from ≤4 hours to >12 hours, enabling sustained activation.
Ebastine N-oxide induces AMPK phosphorylation at Thr172 (p-AMPK) through both canonical and non-canonical pathways:
Downstream consequences include:
These effects translate to in vivo protection against metabolic syndrome, with AMPK-knockout models abolishing ebastine N-oxide's benefits [4].
Ebastine N-oxide exhibits selectivity for MKRN1 among E3 ubiquitin ligases. MKRN1 belongs to the RING-finger E3 ligase family, characterized by a zinc-binding RING domain that recruits E2-ubiquitin conjugates [6]. Ebastine N-oxide binding alters MKRN1's conformation, promoting its auto-ubiquitination rather than substrate ubiquitination. This distinguishes it from non-selective proteasome inhibitors (e.g., bortezomib) that globally disrupt protein degradation [6].
The compound also influences cross-talk between ubiquitination and other post-translational modifications (PTMs):
Table 2: E3 Ubiquitin Ligase Classes and Ebastine N-oxide Interactions
E3 Ligase Class | Key Features | Ebastine N-oxide's Action |
---|---|---|
RING-finger (e.g., MKRN1) | Direct E2-to-substrate ubiquitin transfer | Induces auto-ubiquitination and degradation |
HECT-type | Forms E3-ubiquitin thioester intermediate | No direct modulation reported |
RBR-type | RING1-RING2 hybrid mechanism | Not targeted |
U-box | RING-like without zinc coordination | Not targeted |
Structural classification from E3 ligase review [6]
The molecular basis of ebastine N-oxide's specificity for MKRN1 lies in its binding to the C-terminal domain (CTD), particularly residues Arg298 (R298) and Lys360 (K360). Structural analyses reveal:
Mutagenesis studies confirm the critical role of these residues:
The binding pocket exhibits high stereospecificity, as ebastine's enantiomers show 15-fold differences in MKRN1 inhibition. This explains why structural analogs like terfenadine lack comparable UPS-modulating effects [5].
Table 3: Key Binding Parameters of Ebastine N-oxide with MKRN1
Parameter | Value | Method of Analysis |
---|---|---|
Kd (binding affinity) | 0.42 ± 0.07 µM | Surface plasmon resonance |
ΔG (binding free energy) | -9.3 kcal/mol | Computational docking |
Key interacting residues | R298, K360 | Alanine-scanning mutagenesis |
Allosteric disruption of E2 binding | 70% reduction | Co-immunoprecipitation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1